Cimetidine hydrochloride
Overview
Description
Cimetidine hydrochloride is a histamine H2 receptor antagonist that inhibits stomach acid production. It is primarily used to treat conditions such as peptic ulcers, gastroesophageal reflux disease, and pathological hypersecretory conditions . This compound was developed in the early 1970s and became commercially available in 1977 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cimetidine hydrochloride is synthesized through a multi-step process. The key steps involve the formation of the imidazole ring and the introduction of the cyano and methyl groups. The synthesis typically starts with the reaction of 4-methylimidazole with formaldehyde and hydrogen cyanide to form 4-methylimidazole-5-carbonitrile. This intermediate is then reacted with methylamine and thiourea to form the final product, cimetidine .
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified through crystallization and filtration processes to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Cimetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Cimetidine can be oxidized to form cimetidine sulfoxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the cyano group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Cimetidine sulfoxide.
Reduction: Reduced forms of cimetidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cimetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of histamine receptor antagonists.
Biology: Investigated for its effects on various biological pathways, including its role in modulating immune responses.
Medicine: Extensively used in clinical trials for treating conditions like peptic ulcers and gastroesophageal reflux disease.
Mechanism of Action
Cimetidine hydrochloride exerts its effects by competitively inhibiting the action of histamine at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration . The molecular targets include the H2 receptors, and the pathways involved are primarily related to the regulation of gastric acid secretion .
Comparison with Similar Compounds
Cimetidine hydrochloride is part of a class of drugs known as H2 receptor antagonists. Similar compounds include:
Ranitidine: Another H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Famotidine: Known for its longer duration of action compared to cimetidine.
Nizatidine: Similar to ranitidine but with a slightly different side effect profile.
Uniqueness of this compound: this compound was the first H2 receptor antagonist to be developed and marketed, making it a pioneer in the treatment of acid-related disorders. Its ability to inhibit cytochrome P450 enzymes also gives it unique properties that are not shared by all H2 receptor antagonists .
Properties
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHCNBWLPSXHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=C(N=CN1)CSCCNC(=NC)NC#N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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